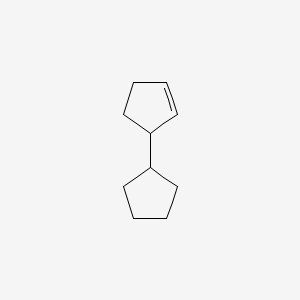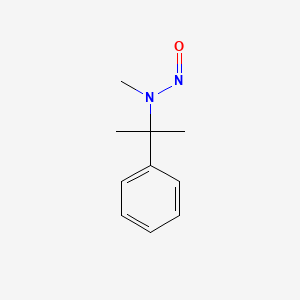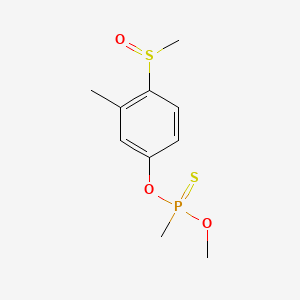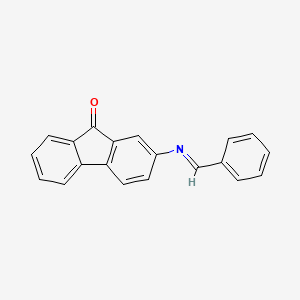
2-(Benzylideneamino)fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylideneamino)fluoren-9-one is a Schiff base compound derived from the condensation of benzaldehyde and 9-fluorenone It is known for its unique structural properties, which include a fluorenone core and a benzylideneamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylideneamino)fluoren-9-one typically involves the condensation reaction between benzaldehyde and 9-fluorenone. The reaction is usually carried out in the presence of a catalyst such as p-toluene sulfonic acid in a solvent like toluene. The reaction mixture is heated to reflux, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylideneamino)fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The benzylideneamino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Fluorenone oxides.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenone derivatives.
Applications De Recherche Scientifique
2-(Benzylideneamino)fluoren-9-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of organic materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-(Benzylideneamino)fluoren-9-one involves its interaction with biological targets through its Schiff base moiety. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorobenzylideneamino)fluorene
- 2-(Cinnamylideneamino)fluorene
- 2-(4-(Dimethylamino)benzylideneamino)fluorene
- 4-(Benzylideneamino)benzenesulfonamide
- 2,2’-Bis(benzylideneamino)biphenyl
Uniqueness
2-(Benzylideneamino)fluoren-9-one is unique due to its specific structural features, which include the fluorenone core and the benzylideneamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
5454-42-2 |
|---|---|
Formule moléculaire |
C20H13NO |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
2-(benzylideneamino)fluoren-9-one |
InChI |
InChI=1S/C20H13NO/c22-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)20)21-13-14-6-2-1-3-7-14/h1-13H |
Clé InChI |
ZHPAQUWLEXUPEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


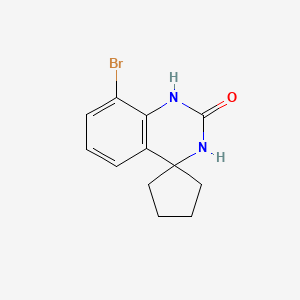
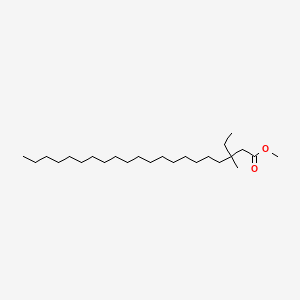
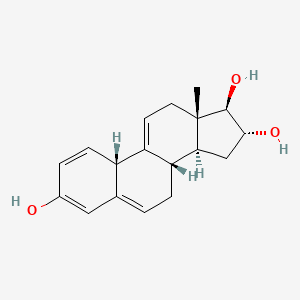
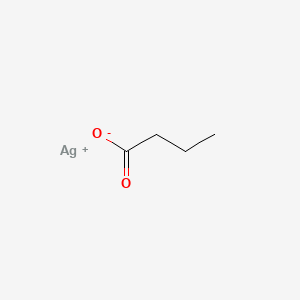
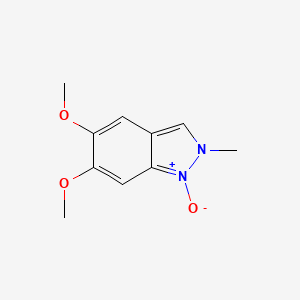
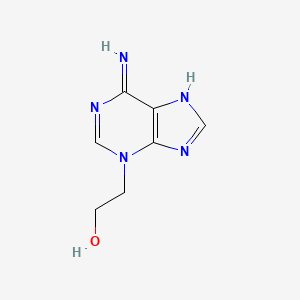


![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

